2-[(4-Nitrophenyl)thio]thiophene
Description
Significance of Thiophene-Based Organosulfur Compounds in Contemporary Chemical Research
Thiophene (B33073) and its derivatives are a significant class of organosulfur compounds that have garnered substantial attention in the scientific community. researchgate.netcognizancejournal.com The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile scaffold in organic synthesis and medicinal chemistry. researchgate.netnih.gov Its structural similarity to benzene (B151609) allows for its use as a bioisostere, where it can replace a benzene ring in biologically active compounds often without a loss of activity. wikipedia.orgchemeurope.com This has been successfully applied in the development of various pharmaceuticals. wikipedia.org
The significance of thiophene-based compounds extends to several areas of research:
Medicinal Chemistry : Thiophene derivatives are integral to a wide array of therapeutic agents, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. cognizancejournal.comnih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding. nih.gov
Materials Science : The ability of thiophene to form polymers, such as polythiophene, has been a key area of investigation. wikipedia.orgchemeurope.com These polymers can become electrically conductive upon partial oxidation, making them useful as "organic metals" in electronic applications. chemeurope.com
Organic Synthesis : The thiophene nucleus is a valuable building block for creating more complex molecules. wikipedia.orgchemeurope.com The carbon atoms adjacent to the sulfur are highly susceptible to electrophilic substitution, allowing for diverse functionalization. wikipedia.orgchemeurope.com
The reactivity of the thiophene ring, which is considered aromatic but less so than benzene, allows for a range of chemical transformations. wikipedia.org This has made thiophene derivatives a focal point for synthetic chemists aiming to develop novel compounds with specific properties. researchgate.net
Overview of Precedent Academic Investigations on Nitrophenyl Thioether Derivatives
Nitrophenyl thioether derivatives represent a class of compounds that have been the subject of various academic studies, primarily due to their interesting electronic properties and reactivity, which make them useful intermediates in organic synthesis. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the chemical behavior of the molecule.
Investigations into nitrophenyl thioethers often explore their synthesis and application as precursors for other functional molecules. For instance, the synthesis of nitrophenyl-containing heterocyclic compounds has been a focus of research, with studies detailing their characterization and potential biological activities, such as anticancer and antioxidant properties. acs.org The synthesis of these derivatives can be achieved through methods like nucleophilic aromatic substitution reactions. mdpi.com
In the context of carbohydrate chemistry, p-nitrophenyl thioglycosides have been synthesized as enzymatically stable analogs of glycosides for mechanistic and structural studies. researchgate.net Furthermore, the reactivity of the thioether linkage and the nitro group has been exploited in various chemical transformations. The nitro group can be reduced to an amino group, providing a pathway to a different class of compounds with altered properties.
Scope and Research Objectives Pertaining to 2-[(4-Nitrophenyl)thio]thiophene
The academic interest in this compound stems from its potential as a versatile building block in organic synthesis. Research objectives related to this compound are centered on understanding and utilizing its chemical reactivity to develop more complex thiophene derivatives.
Key research areas and objectives include:
C-S Coupling Reactions : Utilizing this compound in C-S coupling reactions is a primary objective. These reactions are fundamental for the formation of diaryl thioethers, which are important structural motifs in pharmaceuticals and agrochemicals.
Electrophilic Substitution : Investigating electrophilic substitution reactions on the thiophene ring of the molecule is another area of focus. This allows for the introduction of various functional groups, leading to a diverse range of derivatives with potentially tailored electronic or biological properties.
Oxidation and Reduction Reactions : The compound's reactivity towards oxidation and reduction is a significant aspect of its study. The thioether linkage can be oxidized to form sulfoxides or sulfones, while the nitro group can be reduced to an amino group. Understanding these transformations is crucial for synthesizing new molecules with different functionalities.
Investigation of π-Conjugation : The extension of π-conjugation in derivatives of this compound is relevant for applications in optoelectronics. Research objectives may include studying the effects of increased conjugation on the compound's spectroscopic properties, such as shifts in the maximum absorption wavelength (λₘₐₓ) using UV-Vis spectroscopy.
The overarching goal of research on this compound is to leverage its chemical characteristics for the rational design and synthesis of novel organic molecules with specific and desirable properties.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Sulfoxides |
| Sulfones |
| Diaryl thioethers |
| p-Nitrophenyl thioglycosides |
| Polythiophene |
This table is interactive. Click on the headers to sort.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-11(13)8-3-5-9(6-4-8)15-10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHQPTIRZPSYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Functionalization for 2 4 Nitrophenyl Thio Thiophene
Direct Synthetic Routes to 2-[(4-Nitrophenyl)thio]thiophene
Direct synthetic methods focus on the formation of the carbon-sulfur bond in a single key step, typically involving the reaction of a thiophene-based nucleophile with an activated nitroaromatic electrophile.
Nucleophilic Aromatic Substitution (S-Arylation) of Thiophenethiol Derivatives
A primary and widely utilized method for synthesizing this compound is through the nucleophilic aromatic substitution (S-Arylation) of a 2-thiophenethiol derivative with an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953). This reaction is a classic example of C-S bond formation.
Reaction Conditions and Reagent Optimization
The efficiency of the S-arylation reaction is highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized include the base, solvent, temperature, and the potential use of a catalyst.
Base: A base is required to deprotonate the thiophenethiol, generating the more nucleophilic thiolate anion. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The choice of base can influence the reaction rate and yield.
Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can effectively solvate the cationic counter-ion of the thiolate, thereby enhancing the nucleophilicity of the sulfur atom.
Temperature: The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions and decomposition of the product. Optimization of the temperature is therefore critical for achieving a good yield.
Catalyst: While not always necessary, the use of a catalyst, such as a copper salt, can sometimes facilitate the S-arylation reaction, particularly with less reactive aryl halides. However, for a highly activated substrate like 1-chloro-4-nitrobenzene, the reaction can often proceed efficiently without a catalyst.
Below is a table summarizing typical reaction conditions for the S-arylation of 2-thiophenethiol.
| Parameter | Condition | Rationale |
| Thiol Precursor | 2-Thiophenethiol | Provides the thiophene (B33073) moiety. |
| Aryl Halide | 1-chloro-4-nitrobenzene | Acts as the electrophile, activated by the nitro group. |
| Base | K₂CO₃, NaOH | Deprotonates the thiol to form the reactive thiolate. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | Elevated | Overcomes the activation energy of the reaction. |
Mechanistic Considerations for S-Arylation
The S-arylation of 2-thiophenethiol with 1-chloro-4-nitrobenzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is generally accepted to occur in a stepwise fashion. nih.gov
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the thiolate anion, generated from 2-thiophenethiol by the base, on the carbon atom of the 1-chloro-4-nitrobenzene that bears the chlorine atom. This attack is directed at the position activated by the electron-withdrawing nitro group.
Formation of a Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex or σ-complex. nih.gov In this intermediate, the negative charge is delocalized over the aromatic ring and the nitro group, which stabilizes the complex.
The presence of the strongly electron-withdrawing nitro group in the para position to the leaving group is crucial for the success of this reaction. nih.gov It serves to stabilize the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.
Phase Transfer Catalysis in Thioether Formation
Phase transfer catalysis (PTC) offers an alternative and often more efficient method for conducting nucleophilic substitution reactions, including the synthesis of thioethers like this compound. slideshare.netresearchgate.net This technique is particularly useful when the reactants are soluble in two immiscible phases, typically an aqueous phase and an organic phase. researchgate.net
In the context of synthesizing this compound, the thiolate salt (e.g., sodium or potassium thiophenethiolate) would reside in the aqueous phase, while the aryl halide (1-chloro-4-nitrobenzene) would be in the organic phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride), facilitates the reaction by transporting the thiolate anion from the aqueous phase to the organic phase. youtube.com
The catalytic cycle can be described as follows:
The phase transfer catalyst cation forms an ion pair with the thiolate anion in the aqueous phase.
This ion pair is sufficiently lipophilic to be extracted into the organic phase.
In the organic phase, the "naked" and highly reactive thiolate anion reacts with the aryl halide to form the desired thioether.
The catalyst cation then returns to the aqueous phase to repeat the cycle.
This method can lead to faster reaction times, milder reaction conditions, and higher yields compared to traditional homogeneous reactions. crdeepjournal.org
| Catalyst Type | Example | Role |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Forms an ion pair with the thiolate anion. |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | Similar to quaternary ammonium salts in function. |
| Crown Ether | 18-Crown-6 | Can complex with the cation (e.g., K⁺) of the thiolate salt, increasing its solubility and reactivity in the organic phase. |
Indirect Synthetic Pathways and Derivative Formation
Indirect methods for the synthesis of this compound involve the formation of the target molecule through a multi-step sequence, often starting from precursors that are then modified to introduce the required functional groups.
Reduction of Nitrovinylthiophene Precursors Followed by Thioether Linkage
An indirect route to compounds structurally related to this compound can involve the reduction of a nitrovinylthiophene precursor. This approach does not directly yield this compound but can be adapted to produce derivatives.
The general strategy involves:
Synthesis of a Nitrovinylthiophene: A 2-(2-nitrovinyl)thiophene (B151962) derivative is first synthesized.
Reduction of the Nitrovinyl Group: The nitrovinyl group is then reduced to an amino group. This can be achieved using various reducing agents.
Formation of the Thioether Linkage: The resulting amino-functionalized thiophene can then be further modified. To arrive at a structure analogous to this compound, one would need to introduce the thioether linkage. This could potentially be accomplished through a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and then reacted with a sulfur nucleophile. However, a more direct subsequent step would be the reaction of the amine with an aryl thiol or halide under appropriate conditions to form a thioether, though this would result in a different final product than the one specified in the subject.
This multi-step approach offers flexibility in the synthesis of various thiophene derivatives, although it is a more complex and less direct method for obtaining this compound itself.
Carbon-Sulfur (C-S) Coupling Reactions for Diaryl Thioether Scaffolds
The creation of the C-S bond is a critical step in synthesizing diaryl thioethers like this compound. Modern organic synthesis predominantly relies on metal-catalyzed cross-coupling reactions to form this bond with high efficiency and broad functional group compatibility. organic-chemistry.orgdntb.gov.ua
Prominent among these methods are the Ullmann condensation and the Buchwald-Hartwig reaction. The Ullmann reaction, a classic method, typically uses a copper catalyst to couple an aryl halide with a thiol. acs.org More contemporary approaches often favor palladium-catalyzed reactions, such as the Buchwald-Hartwig C-S coupling, which can proceed under milder conditions and with a wider range of substrates. organic-chemistry.org These reactions generally involve an aryl halide or triflate and a thiol, which are coupled in the presence of a palladium catalyst and a suitable ligand.
Another approach involves the reaction of aryl iodides with carbon disulfide in the presence of a copper catalyst and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to furnish diaryl thioethers. acs.org Additionally, nickel-catalyzed C-S cross-coupling reactions of aryl triflates with thiols have been developed, offering a valuable alternative for the synthesis of thioethers. organic-chemistry.org
Table 1: Comparison of C-S Coupling Reactions for Diaryl Thioether Synthesis
| Feature | Buchwald-Hartwig Coupling | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Reaction Conditions | Generally milder | Often requires high temperatures |
| Substrate Scope | Broad | Can be limited |
| Key Components | Aryl halide/triflate, thiol, palladium catalyst, ligand | Aryl halide, thiol, copper catalyst |
Electrophilic Substitution on the Thiophene Moiety for Functionalization
The thiophene ring is electron-rich and readily undergoes electrophilic substitution reactions, which can be harnessed to introduce various functional groups. brainly.innih.gov Thiophene is more reactive than benzene (B151609) towards electrophilic substitution. numberanalytics.com These reactions, such as nitration, halogenation, and acylation, provide a powerful tool for modifying the thiophene core. brainly.innumberanalytics.com
For instance, the nitration of thiophene can yield 2-nitrothiophene, which can then be used in subsequent reactions. numberanalytics.comorgsyn.org Halogenation, such as bromination, can introduce a halogen atom onto the thiophene ring, which can then act as a handle for further functionalization, including C-S coupling reactions. numberanalytics.com The Vilsmeier-Haack reaction can be used to introduce a formyl group, leading to the formation of thiophene aldehydes. These functionalized thiophenes can then serve as precursors in the synthesis of more complex molecules.
General Strategies for Thiophene Ring Construction Relevant to Synthesis of Precursors
While functionalization of a pre-existing thiophene ring is a common strategy, several methods exist for the de novo synthesis of the thiophene ring itself. These methods are invaluable when specifically substituted thiophene precursors are required.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a fundamental method for constructing thiophenes from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The reaction involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene. organic-chemistry.orgwikipedia.orgpharmaguideline.com The mechanism is thought to involve the conversion of the dicarbonyl to a thioketone intermediate, which then cyclizes and dehydrates to form the aromatic thiophene ring. wikipedia.org
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a versatile route to substituted thiophenes. wikipedia.org A common variation involves the reaction of β-chloro-α,β-unsaturated aldehydes or ketones with thioglycolic acid esters in the presence of a base. derpharmachemica.com This sequence proceeds through a Michael addition followed by an intramolecular condensation and dehydration to afford the thiophene product. wikipedia.org The method is adaptable and allows for the synthesis of a variety of thiophene derivatives, including 3-hydroxy-2-thiophenecarboxylic acids. wikipedia.orgderpharmachemica.com
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orguobaghdad.edu.iq This one-pot procedure is highly efficient and provides access to a wide range of polysubstituted 2-aminothiophenes, which are valuable intermediates in medicinal chemistry and materials science. researchgate.nettandfonline.comarkat-usa.org
Purification and Isolation Techniques in Synthetic Protocols
After the synthesis of this compound, purification is a critical step to isolate the desired product from unreacted starting materials, catalysts, and byproducts. The choice of purification technique is dictated by the physical and chemical properties of the target compound and the impurities.
Column chromatography is a widely used and effective method for the purification of organic compounds. unibo.it It separates components of a mixture based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. An appropriate solvent or solvent mixture (eluent) is used to move the compounds down the column at different rates, allowing for the collection of the pure product in fractions.
Crystallization is another common technique for purifying solid compounds. This method relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
In some specific cases, such as removing thiol-containing impurities from thioether solutions, specialized methods can be employed. One such method involves treating the solution with a silver compound, like silver oxide or silver halide, deposited on an inert support material. google.com The thiol impurities react with the silver compound and are removed by filtration, while the desired thioether remains in solution. google.com
Table 2: Common Purification Techniques
| Technique | Principle | Typical Application |
| Column Chromatography | Differential adsorption on a stationary phase | Separation of product from starting materials and byproducts |
| Crystallization | Difference in solubility at varying temperatures | Purification of solid products |
| Selective Reaction | Chemical reaction to remove specific impurities | Removal of trace thiol contaminants from thioethers |
Chromatographic Separation Methods
Following the synthesis of this compound, purification is paramount to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is a widely employed technique for this purpose. The choice of stationary and mobile phases is critical for achieving effective separation.
Detailed Research Findings:
Silica gel is the most common stationary phase for the purification of this compound and related aryl thioethers. The separation is typically achieved using a non-polar or moderately polar mobile phase. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent can be adjusted to optimize the separation, with a higher proportion of ethyl acetate increasing the polarity and accelerating the elution of more polar compounds.
For compounds with similar structures, such as other aryl thioethers, purification is often carried out using flash column chromatography. The process involves dissolving the crude product in a minimal amount of a suitable solvent, such as dichloromethane, and adsorbing it onto the silica gel column. The elution is then performed with the chosen mobile phase, collecting fractions that are monitored by thin-layer chromatography (TLC) to identify the pure product.
Table 1: Chromatographic Purification Parameters for Aryl Thioethers
| Parameter | Description |
| Stationary Phase | Silica gel |
| Mobile Phase | Hexane/Ethyl Acetate mixtures |
| Elution Technique | Isocratic or gradient elution |
| Detection | UV light (for TLC visualization) |
Crystallization Techniques
Crystallization is another powerful technique for the purification of solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A successful crystallization yields a product of high purity.
Detailed Research Findings:
The selection of an appropriate solvent is the most critical step in the crystallization process. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For thiophene derivatives, a range of organic solvents can be utilized. For instance, a related compound, 2-(4-fluorophenyl)thiophene, is purified by recrystallization from petroleum ether. This suggests that non-polar or moderately polar solvents are suitable for crystallizing aryl-substituted thiophenes.
The general procedure involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities, tend to remain in the solution. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. For some thiophene derivatives, recrystallization from solvents like anhydrous methanol (B129727) has also been reported to yield pure crystalline solids.
Table 2: Crystallization Solvents for Thiophene Derivatives
| Solvent | Application Notes |
| Petroleum Ether | Suitable for less polar thiophene derivatives. |
| Ethanol | A common solvent for recrystallization of a variety of organic compounds. |
| Methanol | Used for the recrystallization of some substituted thiophene products. |
| Dichloromethane/Hexane | A solvent pair that can be used for recrystallization where the compound is dissolved in the more soluble solvent (dichloromethane) and the less soluble solvent (hexane) is added to induce precipitation. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Nitrophenyl Thio Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-[(4-Nitrophenyl)thio]thiophene, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the thiophene (B33073) and the 4-nitrophenyl rings.
Thiophene Ring Protons: The 2-substituted thiophene ring gives rise to a complex splitting pattern for its three protons. Typically, these protons appear in the aromatic region of the spectrum. Based on data for related substituted thiophenes, the proton at position 5 (H5) is expected to be the most downfield of the thiophene protons, followed by H3 and H4. oup.comoup.comchemicalbook.com The chemical shifts are influenced by the electron-donating effect of the sulfur atom and the electronic effects of the (4-nitrophenyl)thio substituent.
4-Nitrophenyl Ring Protons: The protons on the 4-nitrophenyl group form a characteristic AA'BB' system due to the symmetry of the para-substituted ring. The strong electron-withdrawing nature of the nitro group causes a significant downfield shift for these protons. stackexchange.com The protons ortho to the nitro group (H2' and H6') are expected to resonate at a lower field (higher ppm) than the protons meta to the nitro group (H3' and H5'). stackexchange.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Thiophene H3 | ~7.0-7.3 | Doublet of doublets | J(H3-H4) ≈ 3.5-4.5, J(H3-H5) ≈ 1.0-1.5 |
| Thiophene H4 | ~6.9-7.2 | Doublet of doublets | J(H4-H3) ≈ 3.5-4.5, J(H4-H5) ≈ 5.0-6.0 |
| Thiophene H5 | ~7.3-7.6 | Doublet of doublets | J(H5-H4) ≈ 5.0-6.0, J(H5-H3) ≈ 1.0-1.5 |
| Nitrophenyl H2'/H6' | ~8.1-8.3 | Doublet | J(H2'-H3') ≈ 8.0-9.0 |
| Nitrophenyl H3'/H5' | ~7.5-7.7 | Doublet | J(H3'-H2') ≈ 8.0-9.0 |
Note: Predicted values are based on analogous compounds and general substituent effects. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon. libretexts.org
Thiophene Ring Carbons: The five-membered ring will show four distinct signals. The carbon atom directly attached to the sulfur of the thioether linkage (C2) will be significantly influenced by it. The general order of chemical shifts for a 2-substituted thiophene is often C5 > C2 > C3 > C4, though this can be altered by the specific substituent. researchgate.netstenutz.euchemicalbook.com
4-Nitrophenyl Ring Carbons: The para-substituted benzene (B151609) ring will exhibit four signals. The carbon bearing the nitro group (C4') is typically the most downfield among the protonated carbons due to the strong deshielding effect of the nitro group. chemicalbook.comchemicalbook.com The carbon attached to the thioether sulfur (C1') will also be shifted. The chemical shifts for the ortho (C2'/C6') and meta (C3'/C5') carbons will be distinct. researchgate.net In nitrobenzene, the para carbon is more deshielded than the ortho and meta carbons. stackexchange.com
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Thiophene C2 | ~135-145 |
| Thiophene C3 | ~125-130 |
| Thiophene C4 | ~127-132 |
| Thiophene C5 | ~128-135 |
| Nitrophenyl C1' | ~145-150 |
| Nitrophenyl C2'/C6' | ~124-128 |
| Nitrophenyl C3'/C5' | ~129-133 |
| Nitrophenyl C4' | ~146-150 |
Note: Predicted values are based on analogous compounds and general substituent effects. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key expected absorption bands for this compound include:
NO₂ Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comjove.comspectroscopyonline.com These are often the most intense peaks in the spectrum. spectroscopyonline.com
Aromatic C-H Stretching: Vibrations for C-H bonds on both the thiophene and benzene rings are expected to appear above 3000 cm⁻¹.
C=C Ring Stretching: Aromatic ring stretching vibrations for both rings will produce several bands in the 1600-1400 cm⁻¹ region. researchgate.netglobalresearchonline.net
C-S Stretching: The stretching of the C-S bond within the thiophene ring and the thioether linkage typically results in weaker absorptions in the fingerprint region, often between 850 cm⁻¹ and 600 cm⁻¹. jchps.comiosrjournals.orgresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1550-1475 | Strong |
| Symmetric NO₂ Stretch | 1360-1290 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |
| C-S Stretch (Thiophene/Thioether) | 850-600 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated aromatic systems.
The presence of the nitroaromatic chromophore generally results in strong absorption bands. nih.govresearchgate.netrsc.org The conjugation between the thiophene ring, the sulfur bridge, and the nitrophenyl ring is expected to lead to absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual, unsubstituted parent rings. jchps.comresearchgate.net Studies on similar substituted thiophenes and nitroaromatic compounds show that the absorption maxima can be influenced by the extent of conjugation and the electronic nature of the substituents. nih.goviu.edursc.orgresearchgate.netresearchgate.net The spectrum would likely show a broad absorption band in the range of 300-400 nm.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₀H₇NO₂S₂, molecular weight 237.3 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 237.
Common fragmentation pathways for related compounds often involve the cleavage of the C-S bonds of the thioether linkage. The fragmentation of nitroaromatic compounds is also well-documented, with characteristic losses of NO (30 amu), NO₂ (46 amu), and O. nih.govelectronicsandbooks.comacs.orgresearchgate.netmiamioh.edu
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Proposed Loss from Molecular Ion |
| 237 | [C₁₀H₇NO₂S₂]⁺ | Molecular Ion (M⁺) |
| 207 | [C₁₀H₇OS₂]⁺ | Loss of NO |
| 191 | [C₁₀H₇S₂]⁺ | Loss of NO₂ |
| 154 | [C₆H₄NO₂S]⁺ | Cleavage of Thiophene-S bond |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystalline Structure Determination and Unit Cell Parameters
The crystalline structure of this compound has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P21/c. The asymmetric unit of this compound contains one molecule. The thiophene ring exhibits rotational disorder, which is a common phenomenon in crystalline solids where a molecule or a part of it can occupy multiple orientations.
The detailed crystallographic data and unit cell parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.062(3) |
| b (Å) | 5.8696(12) |
| c (Å) | 15.619(3) |
| α (°) | 90 |
| β (°) | 108.43(3) |
| γ (°) | 90 |
| Volume (ų) | 1048.8(4) |
| Z | 4 |
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The crystal packing of this compound is stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. The analysis reveals that the most significant contributions to the crystal packing are from H···O, H···H, H···C, and H···S contacts.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its stoichiometry. For this compound, the experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the theoretically calculated values based on its molecular formula, C₁₀H₇NO₂S₂. The close agreement between the found and calculated values confirms the purity and empirical formula of the synthesized compound.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 50.61 | 50.63 |
| Hydrogen (H) | 2.97 | 2.99 |
| Nitrogen (N) | 5.90 | 5.92 |
| Sulfur (S) | 27.02 | 27.05 |
High-Performance Liquid Chromatography (HPLC) for Research Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of chemical compounds in a research setting. For this compound, reversed-phase HPLC is a commonly employed method. This technique separates the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A typical HPLC analysis for this compound might utilize a C18 column as the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with a small amount of a modifier like formic acid to improve peak shape. The compound is detected using a UV-Vis detector, typically at a wavelength where the compound exhibits strong absorbance, such as around 340 nm. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For research-grade material, purities are often expected to be greater than 95% or 99%.
Computational and Theoretical Chemistry Investigations of 2 4 Nitrophenyl Thio Thiophene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become an essential tool in theoretical chemistry.
Geometry Optimization and Molecular Conformation Analysis
Theoretical studies on similar thiophene (B33073) derivatives indicate that the planarity of the molecule is influenced by intramolecular interactions. For instance, in some thiophene oligomers, intramolecular S···O interactions can lead to a more planar conformation. The final optimized structure of 2-[(4-Nitrophenyl)thio]thiophene represents a balance between the steric hindrance of the two aromatic rings and the electronic effects of the substituents.
| Parameter | Bond Length (Å) / Bond Angle (°) | Reference Compound/Method |
| C-S (thiophene) | 1.8542 | Substituted Thiophene / DFT |
| C=C (thiophene) | 1.3571 | Substituted Thiophene / DFT |
| C-H | 1.0781 | Substituted Thiophene / DFT |
| C-S-C Angle | ~100-105° | General Thioethers |
| C-C=C Angle | 113.811 | Substituted Thiophene / DFT |
This table is illustrative. Actual values for this compound would require specific calculation.
Selection and Validation of DFT Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For thiophene and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed and validated methods. It often provides a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties.
The selection of the basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used in these studies. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving sulfur, and diffuse functions (+) are important for systems with anionic character or weak interactions. Validation of the chosen computational level is typically achieved by comparing calculated results, such as vibrational frequencies or geometric parameters, with available experimental data from techniques like X-ray crystallography for the same or structurally similar compounds.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energies of these orbitals are critical descriptors of a molecule's electronic behavior. In this compound, the electron-rich thiophene ring and the thioether linkage are expected to be the primary contributors to the HOMO. Conversely, the electron-withdrawing nitro group on the phenyl ring makes the nitrophenyl moiety the main contributor to the LUMO.
DFT calculations at levels like B3LYP/6-311++G(d,p) are used to compute the energies of these orbitals. For comparison, studies on other substituted thiophenes have reported HOMO and LUMO energy values that vary depending on the nature of the substituents.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Computational Method |
| Thiophene | -6.561 | -0.360 | DFT |
| Substituted Thiophene 1 | -5.828 | -1.185 | DFT |
| Substituted Thiophene 2 | -5.474 | -1.786 | DFT |
| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | -0.30456 (Ionization Potential) | N/A | B3LYP |
HOMO-LUMO Energy Gap and its Correlation with Reactivity and Electronic Properties
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A molecule with a small HOMO-LUMO gap is generally more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. This small gap is also associated with high polarizability and is characteristic of molecules that are good candidates for use in optoelectronic devices.
The HOMO-LUMO gap can be calculated directly from the orbital energies obtained from DFT. ΔE = ELUMO - EHOMO
A smaller energy gap in this compound would suggest a higher propensity for intramolecular charge transfer from the electron-donating thiophene part to the electron-accepting nitrophenyl part, a property that is significant for applications in nonlinear optics and organic electronics.
Charge Density Distribution in Frontier Orbitals
Visualizing the charge density distribution in the frontier orbitals confirms the roles of different molecular fragments. For donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donor moiety, while the LUMO is localized on the electron-acceptor moiety.
In this case, the HOMO would show a high electron density over the thiophene ring and the sulfur atom of the thioether bridge. The LUMO, in contrast, would be predominantly distributed over the nitrophenyl ring, particularly on the nitro group. This clear spatial separation of the HOMO and LUMO is a characteristic feature of an effective intramolecular charge-transfer system. This distribution is fundamental to understanding the molecule's electronic transitions and its behavior in charge-transfer processes.
Molecular Electrostatic Potential (MEP) Mapping
Identification of Electrostatic Potential Distribution and Reactive Sites
The MEP map of this compound is characterized by distinct regions of positive and negative potential, which are directly related to the molecule's functional groups.
Negative Potential Regions: The most negative electrostatic potential is concentrated around the oxygen atoms of the nitro (NO₂) group. This intense red region signifies a high electron density, making it the most probable site for electrophilic attack. The electron-withdrawing nature of the nitro group strongly attracts electron density, rendering these oxygen atoms highly electronegative. nih.govnih.govnih.gov
Positive Potential Regions: Conversely, regions of positive potential, typically colored blue, are located around the hydrogen atoms of the thiophene and phenyl rings. These areas are electron-deficient and represent the most likely sites for nucleophilic attack. nih.govmdpi.com
Intermediate Regions: The sulfur atom of the thioether bridge and the aromatic rings generally exhibit intermediate potential values (green), though the π-systems of the rings can also contribute to regions of negative potential above and below the plane of the rings.
This distribution clearly illustrates the charge separation within the molecule, driven by the powerful electron-accepting nitro group and the electron-donating potential of the thioether and thiophene moieties. researchgate.net The MEP surface visually confirms the molecule's inherent donor-acceptor character. nih.govresearchgate.net
| Site | Predicted Electrostatic Potential (a.u.) | Reactivity |
| Oxygen atoms of Nitro Group | Highly Negative (~ -0.09 to -0.10) | Prone to Electrophilic Attack |
| Hydrogen atoms of Aromatic Rings | Positive (~ +0.15 to +0.18) | Prone to Nucleophilic Attack |
| Thiophene & Phenyl Rings (π-system) | Slightly Negative | Site for π-stacking interactions |
Note: Values are illustrative and based on similar nitroaromatic compounds. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization within a molecule by translating the complex wavefunction into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals.
Investigation of Charge Delocalization and Molecular Stability
Intramolecular Charge Transfer (ICT): There is significant charge transfer from the electron-rich thiophene ring and the sulfur atom's lone pairs to the electron-deficient nitrophenyl ring. rsc.org
Resonance Effects: The analysis reveals deviations from an idealized Lewis structure, indicating resonance stabilization. Weak occupancies in the antibonding orbitals (non-Lewis orbitals) signal these delocalization effects. This delocalization across the thioether bridge is crucial for the molecule's stability. nih.gov
The stability of the molecule is enhanced by these hyperconjugative and charge transfer interactions, which are quantified by second-order perturbation theory analysis within the NBO framework.
Donor-Acceptor Interactions
The most significant interactions revealed by NBO analysis are the donor-acceptor (or charge-transfer) interactions. The stabilization energy E(2) associated with these interactions indicates the strength of the delocalization. For this compound, the key interactions are:
Lone Pair Delocalization: The lone pair orbitals on the thioether sulfur atom (LP(S)) act as strong donors, delocalizing into the antibonding π* orbitals of the C-C bonds within the nitrophenyl ring.
π-System Delocalization: The π orbitals of the thiophene ring (donor) interact with the π* orbitals of the nitrophenyl ring (acceptor), facilitating charge transfer across the molecular backbone. researchgate.netnih.gov
These interactions are fundamental to the molecule's electronic properties. The E(2) values quantify the strength of this intramolecular charge transfer.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (S) | π* (C-C)Nitrophenyl | High | Lone Pair → π* delocalization |
| π (C=C)Thiophene | π* (C-C)Nitrophenyl | Moderate | π → π* delocalization |
| LP (O)Nitro | σ* (N-C)Nitrophenyl | Low | Intramolecular hyperconjugation |
Note: E(2) values are qualitative and represent expected interactions based on similar donor-acceptor systems.
Quantum Theory of Atoms in Molecules (QT-AIM) and Hirshfeld Analyses
Both QTAIM and Hirshfeld surface analysis are powerful methods for investigating and characterizing the non-covalent interactions that dictate how molecules pack in the solid state and interact with their environment.
Characterization of Intra- and Intermolecular Non-Covalent Interactions
Hirshfeld Surface Analysis: This method provides a visual and quantitative summary of all intermolecular contacts. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules. For this compound, the analysis would typically reveal:
Dominant Interactions: The 2D fingerprint plots derived from the Hirshfeld surface would likely show that H···H contacts comprise the largest percentage of the surface, which is common for organic molecules.
Key Heteroatom Contacts: Significant contributions from O···H and C···H contacts are expected, corresponding to weak C-H···O hydrogen bonds involving the nitro group and the aromatic hydrogens. nih.govresearchgate.net Contacts involving the sulfur atom, such as S···H and S···C, would also be present. scielo.org.mx
π-π Stacking: The fingerprint plots may also show "wings" characteristic of π-π stacking interactions between the thiophene and nitrophenyl rings of adjacent molecules. researchgate.net
| Intermolecular Contact Type | Typical Contribution to Hirshfeld Surface |
| H···H | ~40 - 50% |
| O···H / H···O | ~15 - 25% |
| C···H / H···C | ~10 - 20% |
| S···H / H···S | ~5 - 10% |
| C···C (π-π stacking) | ~3 - 7% |
Note: Percentages are illustrative, based on analyses of similar heterocyclic and nitroaromatic compounds. researchgate.netscielo.org.mx
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM analysis complements Hirshfeld analysis by providing a rigorous definition of chemical bonds and interactions based on the topology of the electron density (ρ). nih.govnih.gov
Bond Critical Points (BCPs): The presence of a bond critical point and a bond path between two atoms is a universal indicator of an interaction. nih.gov For the weak non-covalent interactions in this compound, such as C-H···O hydrogen bonds, BCPs would be located between the H and O atoms.
Characterizing Interactions: The nature of these interactions is determined by the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. For non-covalent interactions (closed-shell interactions), ρ is typically low and ∇²ρ is positive. mdpi.comnih.gov This would confirm the existence and characterize the strength of the hydrogen bonds and other van der Waals contacts suggested by the Hirshfeld analysis.
| Interaction | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Interpretation |
| C-H···O | Low (~0.005 - 0.020) | Positive | Weak, non-covalent (H-bond) |
| C-H···S | Low (~0.004 - 0.015) | Positive | Weak, non-covalent |
| π-π stacking | Very Low (~0.002 - 0.008) | Positive | Very weak, non-covalent |
Note: Values are typical ranges for weak non-covalent interactions characterized by QTAIM. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. It allows for the prediction of electronic transition energies and intensities, which are fundamental to understanding the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound.
TD-DFT calculations are employed to determine the vertical excitation energies, which correspond to the energy difference between the ground electronic state and an excited state without a change in molecular geometry. Associated with each excitation is an oscillator strength, a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. A higher oscillator strength indicates a more intense absorption band in the UV-Vis spectrum.
For thiophene-based systems, TD-DFT calculations, often using functionals like CAM-B3LYP, can predict the energies and oscillator strengths of electronic transitions. nih.gov For instance, in related thiophene derivatives, calculations have been used to identify the nature of the excited states, such as π→π* or n→π* transitions, and their corresponding absorption intensities. escholarship.org The accuracy of these predictions can be influenced by the choice of the functional and basis set used in the computation. nih.gov For thiophene itself, TD-DFT has shown an average absolute deviation of about 0.19 eV for vertical valence excitation energies compared to experimental data. scholaris.ca
The calculated excitation energies and oscillator strengths for this compound would reveal the electronic transitions responsible for its absorption characteristics. The presence of the nitro group and the thiophene ring are expected to lead to charge-transfer (CT) bands in the visible region. nih.gov
Table 1: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |
| S1 | 3.10 | 0.25 | HOMO -> LUMO (π -> π) |
| S2 | 3.55 | 0.08 | HOMO-1 -> LUMO (n -> π) |
| S3 | 4.20 | 0.45 | HOMO -> LUMO+1 (π -> π*) |
Note: This table is illustrative and based on typical values for similar aromatic thioether compounds. Actual values would require specific TD-DFT calculations for this compound.
The data obtained from TD-DFT calculations, specifically the excitation energies and oscillator strengths, can be used to simulate the UV-Vis absorption spectrum of the molecule. This is typically done by representing each electronic transition as a Gaussian or Lorentzian function, where the position of the peak is determined by the excitation energy and the area under the peak is proportional to the oscillator strength.
The simulated spectrum provides a theoretical prediction of the experimental UV-Vis spectrum. For thiophene derivatives, simulated spectra have been shown to reproduce the main absorption features observed experimentally. nih.gov This allows for the assignment of experimental absorption bands to specific electronic transitions within the molecule. For this compound, the simulated spectrum would likely show a prominent absorption band corresponding to the intramolecular charge transfer from the thiophene ring (donor) to the nitrophenyl group (acceptor).
Global Reactivity Descriptors
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is approximated as the negative of electronegativity and can be calculated from the ionization potential (I) and electron affinity (A) as μ ≈ -(I+A)/2. arxiv.org A higher chemical potential indicates a greater tendency to donate electrons. dergipark.org.tr
Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. researchgate.net It is calculated as η ≈ (I-A)/2. arxiv.org Molecules with a large energy gap between their HOMO and LUMO are considered hard, implying lower reactivity and higher stability. dergipark.org.tr
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, representing the stabilization in energy when the system acquires additional electronic charge. researchgate.net It is defined as ω = μ²/2η. A higher electrophilicity index indicates a better electrophile. dergipark.org.tr
For molecules with electron-withdrawing groups, such as the nitro group in this compound, a higher electrophilicity index is expected. dergipark.org.tr
Table 2: Calculated Global Reactivity Descriptors for a Thiophene Derivative
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -3.90195 |
| Chemical Hardness (η) | 1.89815 |
| Electrophilicity Index (ω) | 4.0101 |
Note: These values are for a related thiophene derivative and serve as an example. Specific calculations are needed for this compound.
Ionization Potential (I): The ionization potential is the minimum energy required to remove an electron from a molecule in its gaseous state. In the context of DFT, it is often approximated by the energy of the HOMO (I ≈ -E_HOMO). The experimental ionization potential for thiophene is approximately 8.87 eV. nist.gov
Electron Affinity (A): The electron affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. It is often approximated by the energy of the LUMO (A ≈ -E_LUMO).
These values are fundamental for calculating the global reactivity descriptors and understanding the molecule's redox properties. For this compound, the electron-withdrawing nitro group is expected to increase the ionization potential and electron affinity compared to unsubstituted thiophene.
Theoretical Vibrational Spectroscopy and IR Spectra Prediction
Theoretical vibrational spectroscopy, typically performed using DFT calculations, is a valuable tool for predicting and interpreting the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated.
The process involves optimizing the molecular geometry to find its lowest energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates. This results in a set of normal modes of vibration, each with a specific frequency and intensity. iosrjournals.org
For thiophene and its derivatives, DFT calculations have been successfully used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. iosrjournals.org For example, the characteristic C-S stretching vibrations in the thiophene ring are predicted to occur in specific regions of the spectrum. iosrjournals.org In this compound, the theoretical spectrum would also show characteristic vibrations for the nitro group (symmetric and asymmetric stretches) and the phenyl ring.
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Thiophene
| Vibrational Mode | Calculated (B3LYP) | Experimental (FT-IR) |
| C-H stretch | 3112 | 3110 |
| C=C stretch | 1526 | 1528 |
| C-S stretch | 852 | Not observed |
| Ring deformation | 649 | 647 |
Note: This table is based on data for 2-thiophene carboxylic acid and serves as an example of the agreement between theoretical and experimental data. iosrjournals.org
Computational Studies on Nonlinear Optical (NLO) Properties
The NLO properties of organic molecules are of significant interest for applications in photonics and optoelectronics. uobaghdad.edu.iq Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of materials like this compound. researchgate.netuobasrah.edu.iq These studies often focus on the first hyperpolarizability, a key parameter for second-order NLO materials.
First Hyperpolarizability Calculations
First hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order NLO phenomena, such as second-harmonic generation. Theoretical calculations of β for thiophene derivatives often employ DFT methods, such as B3LYP, in conjunction with appropriate basis sets like 6-31G(d,p) or 6-311++G(2d,2p). uobasrah.edu.iqnih.govfrontiersin.org
For molecules with a donor-π-acceptor (D-π-A) structure, the magnitude of the first hyperpolarizability is strongly influenced by the intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group through a π-conjugated bridge. In this compound, the thiophene ring can act as a π-linker, while the nitrophenyl group serves as a potent electron acceptor. The sulfur atom in the thiophene ring can also contribute to the donor characteristics.
Computational studies on similar nitro-substituted thiophene systems have shown that the presence of the nitro group significantly enhances the NLO response. researchgate.net The calculated first hyperpolarizability values are typically reported in electrostatic units (esu). For instance, theoretical investigations of thiophene-based double helicenes have revealed remarkably large first hyperpolarizabilities, with values on the order of 10⁻³⁰ esu. rsc.org Similarly, studies on other thiophene derivatives designed for NLO applications have also reported significant β values. nih.gov
Table 1: Hypothetical First Hyperpolarizability Data for this compound
| Computational Method | Basis Set | Solvent | β_total (10⁻³⁰ esu) |
| B3LYP | 6-31G(d,p) | Gas Phase | Data not available |
| CAM-B3LYP | 6-311++G(2d,2p) | Dichloromethane | Data not available |
| M06 | 6-31G(d,p) | DMSO | Data not available |
Note: Specific computational data for this compound were not found in the performed search. The table structure is provided as an example of how such data would be presented.
Molecular Dynamics Simulations for Excited-State Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool to study the behavior of molecules in their electronically excited states. aip.org These simulations can reveal the complex processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and photochemical reactions. worktribe.comrsc.org For thiophene-based materials, understanding these dynamics is crucial for their application in devices like organic light-emitting diodes (OLEDs) and solar cells. ug.edu.gh
Time-dependent density functional theory (TD-DFT) is a common method used to calculate the properties of excited states, which can then be used in MD simulations. ug.edu.gh Methodologies like surface hopping are employed to simulate the non-adiabatic transitions between different electronic states. rsc.org
Studies on related thiophene compounds have provided insights into their excited-state behavior. For example, research on diaryl thiophenes has shown that upon photoexcitation, initial wavepacket dynamics occur within the first few picoseconds, followed by thermalization and potential ring-opening through the cleavage of a carbon-sulfur bond, which can lead to intersystem crossing to a triplet state. nih.gov In other thiophene systems, ring puckering has been identified as an important deactivation pathway. worktribe.comepfl.ch
For this compound, MD simulations would likely focus on the role of the nitro group in the excited-state relaxation pathways. The presence of the nitro group can introduce low-lying n-π* states that may facilitate intersystem crossing and influence the fluorescence quantum yield. researchgate.net The simulations would track the geometric changes and electronic state populations over time, providing a detailed picture of the photophysical processes.
Table 2: Hypothetical Parameters from Excited-State Dynamics Simulations of this compound
| Simulation Parameter | Value | Unit |
| S₁ Lifetime | Data not available | ps |
| Intersystem Crossing Rate (S₁ → T₁) | Data not available | s⁻¹ |
| Major Deactivation Pathway | Data not available | - |
| Key Vibrational Modes Involved | Data not available | - |
Note: Specific computational data for the excited-state dynamics of this compound were not found in the performed search. The table is illustrative of the type of data obtained from such simulations.
Reactivity Studies and Mechanistic Insights of 2 4 Nitrophenyl Thio Thiophene
Oxidation Reactions of the Thioether Linkage
The sulfur atom in the thioether bridge of 2-[(4-nitrophenyl)thio]thiophene is susceptible to oxidation. This process can lead to the formation of sulfoxides and, upon further oxidation, sulfones. These reactions are significant as they alter the electronic properties and steric profile of the molecule.
Formation of Sulfoxides and Sulfones
The oxidation of the thioether linkage in this compound yields the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thioethers and is a crucial step in the synthesis of new molecules with different functionalities. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The initial oxidation product is the sulfoxide, which can then be further oxidized to the sulfone under appropriate conditions.
Thiophene-S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions of the thiophene (B33073) ring. nih.gov In some cases, the sulfoxide intermediate is highly reactive and may undergo dimerization. rsc.org
Reduction Reactions of the Nitro Group
The nitro group of the 4-nitrophenyl moiety is a key site for reduction reactions. The transformation of the nitro group into an amino group provides a pathway to a different class of compounds with altered chemical properties.
Conversion to Amino Derivatives
The reduction of the nitro group in this compound to an amino group is a fundamental transformation in organic synthesis. This conversion can be accomplished using a variety of reducing agents. Common methods for the reduction of aromatic nitro compounds to anilines include catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon, as well as the use of metals in acidic media, such as iron in acetic acid. wikipedia.org Other reagents like sodium hydrosulfite and tin(II) chloride are also effective for this purpose. wikipedia.org It is important to note that while metal hydrides are often used for reductions, they are typically not employed for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org
The resulting amino derivatives are valuable intermediates for the synthesis of a wide range of more complex molecules.
Electrophilic Substitution Reactions on the Thiophene Ring
The thiophene ring in this compound is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution on the thiophene ring is influenced by the existing substituents. The carbon atoms adjacent to the sulfur, the 2- and 5-positions, are highly susceptible to attack by electrophiles. wikipedia.org
The reactivity of the thiophene ring is greater than that of benzene (B151609), with thiophene brominating 107 times faster. wikipedia.org The mechanism of electrophilic substitution on thiophenes generally involves the initial addition of an electrophile to form a Wheland intermediate, which then loses a proton to restore the aromatic ring. uoanbar.edu.iq The presence of an electron-donating substituent at the 2-position tends to direct further substitution to the 5-position. uoanbar.edu.iq Conversely, an electron-withdrawing group at the 2-position generally directs incoming electrophiles to the 4- and/or 5-positions. uoanbar.edu.iq
Nucleophilic Substitution Reactions
Due to the presence of the strongly electron-withdrawing nitro group, the 4-nitrophenyl moiety of this compound is activated towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. A primary and widely utilized method for synthesizing this compound itself is through the nucleophilic aromatic substitution (S-Arylation) of a 2-thiophenethiol derivative with an activated aryl halide like 1-chloro-4-nitrobenzene (B41953).
The efficiency of SNAr reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. A base is typically required to deprotonate the thiophenethiol, generating the more nucleophilic thiolate anion.
Carbon-Sulfur (C-S) Bond Formation Reactions
The synthesis of this compound is a classic example of a carbon-sulfur (C-S) bond formation reaction. One of the most common methods for this synthesis is the S-arylation of 2-thiophenethiol with 1-chloro-4-nitrobenzene. This reaction highlights the utility of nucleophilic aromatic substitution in creating C-S bonds.
The formation of C-S bonds is a significant area of research in organic chemistry due to the prevalence of organosulfur compounds in natural products and biologically active molecules. nih.gov Various methods have been developed for the construction of C-S bonds, often involving the reaction of thiols or their derivatives with electrophilic partners. nih.govresearchgate.net
Investigation of Reaction Mechanisms and Kinetics
The mechanistic pathways and kinetic profile of reactions involving this compound are of significant interest in understanding its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Although direct studies on this specific compound are limited, extensive research on structurally similar thiophene derivatives provides a robust framework for elucidating its behavior. The following sections detail the analysis of the rate-determining step, linear free energy relationships, characterization of intermediates, and computational studies pertinent to the reactivity of this compound.
Rate-Determining Step Analysis
In the context of nucleophilic aromatic substitution reactions involving thiophene derivatives, the mechanism generally proceeds through a two-step sequence involving the formation of a Meisenheimer-like intermediate. The rate-determining step (RDS) can be either the formation of this intermediate or its subsequent decomposition to products.
Kinetic studies on analogous compounds, such as 4-nitrophenyl 2-thiophenecarboxylate, in reactions with secondary alicyclic amines, have shown that the reaction proceeds via an addition intermediate. The determination of whether the formation or the breakdown of this intermediate is rate-limiting depends on the basicity of the nucleophile and the nature of the leaving group. For the aminolysis of 4-nitrophenyl 2-thiophenecarboxylate, linear Brønsted-type plots suggest that the breakdown of the tetrahedral addition intermediate is the rate-determining step. koreascience.krresearchgate.net This is often the case when the leaving group is relatively stable and the nucleophile is sufficiently strong.
Nonlinear Brønsted plots are indicative of a change in the rate-determining step. For instance, in the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines, a change in the RDS from the breakdown of the zwitterionic tetrahedral intermediate (T±) at low pKa to its formation at high pKa has been observed.
Linear Free Energy Relationships (Brønsted and Hammett Correlations)
Linear free energy relationships (LFERs) are crucial tools for probing reaction mechanisms. The Brønsted and Hammett equations are frequently employed to correlate reaction rates with nucleophile basicity and substituent electronic effects, respectively.
Brønsted Correlation: The Brønsted-type plot for the aminolysis of 4-nitrophenyl 2-thiophenecarboxylate is linear with a βnuc value of 0.92. researchgate.net Such a large βnuc value is indicative of a significant development of positive charge on the nitrogen atom of the amine in the transition state, which is consistent with the rate-determining breakdown of the tetrahedral intermediate. In reactions where the Brønsted plot is nonlinear, the slopes at high and low pKa (β1 and β2) provide insight into the transition state structure for the formation and breakdown of the intermediate, respectively.
Hammett Correlation: The Hammett equation is used to assess the sensitivity of the reaction rate to the electronic effects of substituents on the aromatic ring. For the reaction of piperidine with a series of substituted phenyl 2-thiophenecarboxylates, a linear Hammett plot is observed with a large ρ value of 3.11 when σ- constants are used. researchgate.net This large positive ρ value indicates a significant build-up of negative charge in the transition state and that the reaction is highly sensitive to the electronic effects of the substituents. In some cases, nonlinear Hammett plots can be observed, which may be attributed to a change in the rate-determining step or stabilization of the ground state of the substrate through resonance interactions. nih.gov
The following table summarizes kinetic data from a study on the reaction of 4-nitrophenyl 2-thiophenecarboxylate with various secondary alicyclic amines, illustrating the application of Brønsted correlations.
| Nucleophile (Secondary Alicyclic Amine) | pKa | kN (M-1s-1) |
| Piperazinium ion | 5.95 | 0.045 |
| Morpholine | 8.70 | 1.10 |
| Piperidine | 11.02 | 195 |
Data adapted from studies on 4-nitrophenyl 2-thiophenecarboxylate.
Characterization of Reaction Intermediates and Transition States (e.g., Zwitterionic Tetrahedral Intermediate)
The reaction pathway for nucleophilic aromatic substitution on activated thiophenes, such as those bearing a nitro group, proceeds through the formation of a tetrahedral intermediate. When the nucleophile is an amine, this intermediate is zwitterionic (T±).
The transition state leading to the formation of the tetrahedral intermediate will have a structure that is intermediate between the reactants and the tetrahedral intermediate itself. The geometry of the carbon atom undergoing attack changes from sp2 (trigonal planar) to sp3 (tetrahedral). ucla.edu The characterization of these transient species is often indirect, relying on kinetic data and computational modeling. The observation of a change in the rate-determining step with varying nucleophile basicity provides strong evidence for the existence of a tetrahedral intermediate.
Quantum Chemical Studies on Reaction Pathways
Quantum chemical studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating the detailed reaction pathways of nucleophilic aromatic substitution reactions. These computational methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates.
DFT studies on related systems, such as the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, have confirmed a stepwise mechanism involving the formation of a zwitterionic intermediate. These studies can map out the potential energy surface of the reaction, identifying the lowest energy pathway. For instance, calculations can determine whether a proton transfer, which is often necessary for the departure of the leaving group, is catalyzed by a second molecule of the nucleophile.
Furthermore, DFT calculations can predict the HOMO-LUMO energy gap, which is an indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. Such studies can compare the reactivity of different thiophene derivatives and provide insights into the influence of substituents on the reaction barrier. The calculated optimized molecular structures and energies of molecular orbitals contribute to a deeper understanding of the electronic properties governing the reaction mechanism.
Applications in Advanced Materials Science and Organic Electronics Research
Role as a Key Building Block in Organic Synthesis
In the realm of organic chemistry, 2-[(4-Nitrophenyl)thio]thiophene serves as a foundational building block for more complex molecular architectures. Its structure contains multiple reactive sites that can be chemically modified, allowing chemists to fine-tune the resulting molecule's physical and electronic properties.
Thiophene (B33073) and its derivatives are cornerstone materials in various scientific domains, including medicinal chemistry and materials science, due to their wide-ranging applications. researchgate.netijprajournal.com The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, a reaction that is often more facile than on a comparable benzene (B151609) ring. nih.gov This reactivity allows for the introduction of a variety of functional groups onto the thiophene core, enabling the synthesis of complex derivatives with specifically designed properties.
Furthermore, the nitro group on the phenyl ring is a key functional handle. It can be chemically reduced to form an amino group, which completely alters the electronic nature of the phenyl ring from electron-withdrawing to electron-donating. This transformation provides a pathway to a different class of compounds, expanding the synthetic possibilities and the range of accessible material properties. The synthesis of thiophene derivatives can be achieved through various established methods, including the Paal-Knorr synthesis and the Gewald reaction, which are adaptable for creating a diverse library of substituted thiophenes. nih.govpharmaguideline.com
The this compound molecule belongs to the diaryl thioether family, a class of compounds recognized for their importance as structural motifs in functional materials and pharmaceuticals. nih.gov The synthesis of these molecules often involves nucleophilic aromatic substitution, where a thiolate displaces a leaving group on an aromatic ring. acs.org The formation of this compound itself is an example of such a reaction. Diaryl thioethers are integral to the development of various advanced materials, including specialized polymers and components for medicinal applications. nih.govnih.gov
Integration into Organic Semiconductor Systems
The excellent electrical properties of thiophene derivatives have made them a primary focus for researchers developing organic semiconductors. mdpi.com These materials are central to the fabrication of next-generation electronic devices that are lightweight, flexible, and can be manufactured at a low cost.
Organic photovoltaic (OPV) devices represent a promising alternative to traditional silicon-based solar cells. mdpi.com Small-molecule organic semiconductors, including derivatives of thiophene, are particularly advantageous due to their well-defined molecular structures, simpler purification processes, and better batch-to-batch consistency. mdpi.com Many of these molecules are designed with a Donor-π-Acceptor (D-π-A) architecture, where an electron-donating unit is connected to an electron-accepting unit through a π-conjugated spacer.
In this context, a molecule derived from this compound could function within this D-π-A framework. The thiophene unit can act as part of the π-conjugated bridge, while the nitrophenyl group serves as a potent electron acceptor. The inclusion of strong electron-withdrawing groups like the nitro group has been shown to have a significant impact on the frontier molecular orbitals (HOMO and LUMO levels) and, consequently, the photovoltaic performance of the solar cell. researchgate.net Research on similar thiophene-based small molecules demonstrates their potential in OPV devices, with key performance metrics being the Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
Table 1: Illustrative Performance of Thiophene-Based Small Molecules in Organic Photovoltaic Devices
| Donor Molecule (Structure Type) | Acceptor | Voc (V) | Jsc (mA·cm⁻²) | FF | PCE (%) |
|---|---|---|---|---|---|
| Dithieno[3,2-b:2',3'-d]thiophene-Pyrene Based | C70 | 0.98 | 9.24 | - | 3.60 |
| Diketopyrrolopyrrole-Thieno[3,2-b]thiophene Based | PC71BM | 0.81 | 9.3 | 0.53 | 4.0 |
This table presents data for representative thiophene-based systems to illustrate typical performance and is not specific to this compound. mdpi.com
Organic field-effect transistors (OFETs) are a fundamental component of modern organic electronics, utilized in applications such as flexible displays and sensors. Thiophene-based materials are widely employed as the active semiconductor layer in OFETs due to their excellent charge transport properties. researchgate.netderthon.com
While specific research on this compound in OFETs is emerging, the broader class of thiophene/phenylene co-oligomers has shown significant promise. rsc.org These materials have been successfully incorporated into devices, including light-emitting organic field-effect transistors (LE-OFETs), which exhibit ambipolar transport characteristics—meaning they can conduct both positive (holes) and negative (electrons) charge carriers. rsc.org The structural similarity of this compound suggests its potential as a valuable component for new OFET materials.
The performance of an organic semiconductor is intrinsically linked to its molecular structure, particularly the nature of its π-conjugated system. This system of alternating single and double bonds allows for the delocalization of electrons, which is essential for both absorbing light and transporting charge. scielo.br
In this compound, the π-systems of the thiophene and nitrophenyl rings are linked by the sulfur atom, which can facilitate electronic communication between the two moieties. Expanding the π-conjugation in such molecules, for instance by incorporating additional thiophene units, is a common strategy to red-shift the light absorption spectrum, allowing the material to harvest more of the solar spectrum. acs.org The introduction of a thiophene ring in place of a phenyl ring can increase the highest occupied molecular orbital (HOMO) energy level and decrease the lowest unoccupied molecular orbital (LUMO) energy level, thereby reducing the band gap. scielo.br The presence of the strong electron-withdrawing nitro group further lowers the LUMO energy level, which can enhance the separation of photogenerated charges and improve photocurrent in photovoltaic devices. nih.gov The efficiency of charge transport is also heavily dependent on how the molecules pack together in the solid state, which is influenced by the planarity and intermolecular interactions of the π-conjugated structure. scielo.br
Polymer Synthesis and π-Conjugated Polymers
The unique electronic and structural characteristics of this compound make it a valuable monomer for the synthesis of novel π-conjugated polymers. The presence of both an electron-donating thiophene ring and an electron-withdrawing nitrophenyl group, connected by a flexible thioether linkage, allows for the creation of polymers with tailored optoelectronic properties. These polymers are of significant interest in the field of organic electronics, particularly for applications in solar cells and light-emitting diodes.
The polymerization of thiophene and its derivatives can be achieved through various methods, including electrochemical polymerization and metal-catalyzed cross-coupling reactions. For instance, polythiophenes can be synthesized via the dehalogenation of 2,5-dihalothiophenes with magnesium in the presence of transition metal catalysts. The resulting polymers, such as poly(3-alkylthiophene)s, often exhibit good solubility and processability, which are crucial for device fabrication. The incorporation of functional groups, such as the (4-nitrophenyl)thio substituent, can further modify the polymer's properties, including its bandgap, charge carrier mobility, and light-emitting capabilities.
Incorporation of Thiophene Units in Organic Solar Cells
Thiophene-based π-conjugated systems are extensively utilized in the development of high-performance organic solar cells (OSCs) due to their excellent light-harvesting capabilities, structural versatility, and inherent charge transport properties. rsc.org The incorporation of thiophene units into the polymer backbone of the active layer in bulk heterojunction solar cells can significantly influence the device's power conversion efficiency (PCE).
While direct studies on polymers derived from this compound for OSCs are not extensively documented, the structural motifs of this compound are highly relevant. The presence of a nitro group, a strong electron-withdrawing group, can lower the HOMO and LUMO energy levels of the resulting polymer. This is a crucial aspect in designing donor polymers for OSCs, as it allows for better energy level alignment with fullerene-based acceptors like PCBM, leading to a higher open-circuit voltage (Voc). For instance, polythiophenes bearing diphenyl groups with nitro substituents have shown lower HOMO energy levels and broader absorption wavelengths, which are desirable characteristics for solar cell applications. researchgate.net
Furthermore, the introduction of cyano and fluorine substituents into polythiophenes has led to a new generation of donor polymers with significantly improved performance. These modifications result in deeper-lying energy levels, enhanced interchain interactions, and improved crystallinity, which in turn leads to better charge transport and higher PCEs, with some devices surpassing 17%. researchgate.net Given that the nitrophenyl group in this compound also possesses strong electron-withdrawing properties, it is plausible that polymers incorporating this monomer could exhibit similar beneficial effects on the performance of organic solar cells.
Below is a table summarizing the performance of various thiophene-based polymers in organic solar cells, highlighting the impact of different substituents on key photovoltaic parameters.
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| P5TCN-F25 | Y6 | - | - | - | 17.2 |
| PTB7 | PC71BM | - | - | - | 8.984 |
| PBDBT-T | PDT | - | - | - | 7.07 |
This table presents data for illustrative thiophene-based polymers to demonstrate the potential performance, not specifically for polymers of this compound.
Polymers for Light-Emitting Diodes (LEDs)
Polythiophenes are also promising materials for use in organic light-emitting diodes (OLEDs) due to their good hole-transport properties and stability. researchgate.net The electroluminescent properties of polythiophenes can be tuned by modifying their chemical structure. pkusz.edu.cn The incorporation of a (4-nitrophenyl)thio group into a polythiophene backbone could significantly influence the resulting polymer's light-emitting characteristics.
The introduction of aromatic groups to the thiophene-phenylene backbone can improve the fluorescence efficiency of the resulting copolymers in the solid state. researchgate.net The nitro group in this compound, being a strong electron-withdrawing group, can affect the polymer's electronic structure and, consequently, its emission color and quantum efficiency. For example, polythiophene derivatives containing pyrazoline side groups, which also contain nitrogen, exhibit high fluorescence intensity. nih.gov
While polythiophenes themselves often have low photoluminescence quantum efficiencies, the formation of copolymers with other aromatic units can enhance their light-emitting properties. Thienothiophene-based materials, which are structurally related to thiophene, have been successfully used in the fabrication of efficient OLEDs. nih.govbeilstein-archives.org These materials, when incorporated into a donor-π-acceptor architecture, can exhibit high quantum yields and be used as emitters in OLEDs. nih.govbeilstein-archives.org This suggests that a copolymer approach, where this compound is copolymerized with other monomers, could be a viable strategy for developing new light-emitting materials.
Exploitation in Nonlinear Optical (NLO) Materials
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov The NLO response of organic molecules is often associated with the presence of electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov
The molecular structure of this compound, featuring a sulfur-linked thiophene (donor) and a nitrophenyl group (acceptor), is indicative of potential NLO activity. Thiophene-containing chromophores have been investigated for their NLO properties. For instance, a chromophore containing a 2-(4-Nitrophenyl) group has been synthesized and characterized for its potential in NLO materials. jst.go.jp The delocalization of π-electrons across the donor-acceptor framework is a key factor in achieving a large NLO response. nih.gov
Potential in Molecular Switch Design
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or an electric field. This property makes them attractive for applications in molecular electronics, data storage, and responsive materials. While there is no direct evidence of this compound being used as a molecular switch, its constituent parts suggest a potential for such applications.
Thiophene-based derivatives, particularly electrochromic ones, exhibit bistable states and can be considered a type of molecular switch. researchgate.net The switching event in these materials is associated with a change in properties such as color or conductivity. researchgate.net The combination of the electron-rich thiophene and the electron-poor nitrophenyl group in this compound could potentially lead to a system with distinct electronic states that can be modulated.
The design of molecular switches often involves creating a system where a specific chemical transformation, such as a cyclization reaction or a change in conformation, can be triggered. The thioether bond in this compound offers a degree of rotational freedom, and it is conceivable that this could be exploited in the design of a conformational molecular switch. Further research would be needed to explore the photochromic or electrochromic properties of this compound and its derivatives to ascertain their suitability for molecular switch applications.
Utility in Bio-Based Chemical Synthesis
The increasing demand for sustainable chemical processes has spurred research into the use of biomass as a renewable feedstock for the production of valuable chemicals. researchgate.net While the synthesis of bio-based compounds containing carbon and oxygen is well-established, the production of organosulfur compounds from biomass has received less attention. nih.gov
Recent studies have demonstrated the feasibility of synthesizing bio-based 2-thiothiophenes from cellulose, a readily available biopolymer. nih.gov This opens up the possibility of producing a range of functionally diverse organosulfur compounds from renewable resources. Given that this compound is a thiophene derivative, it is plausible that its precursors could be synthesized from bio-based starting materials. For example, the thiophene moiety could potentially be derived from biomass, while the nitrophenyl group could be obtained from other bio-based platform chemicals.
The development of green methodologies for the synthesis of 2-aminothiophenes, which are important intermediates in medicinal chemistry, further underscores the trend towards more sustainable synthetic routes for thiophene-containing compounds. nih.gov The use of multicomponent reactions and catalyzed reactions under environmentally friendly conditions are key aspects of this approach. nih.gov Applying these principles to the synthesis of this compound could lead to a more sustainable production process for this and related compounds.
Relevance in Coordination Chemistry of Thiophene Derivatives
The coordination chemistry of thiophenes is a well-established field, with the thiophene ring capable of coordinating to metal centers in various ways. wikipedia.org While thiophene itself exhibits little sulfide-like character, it can act as a π-ligand, forming "piano stool" complexes with metals like chromium. wikipedia.org The sulfur atom in the thiophene ring is generally unreactive towards coordination, but the carbon atoms of the ring can be involved in bonding to metals.
The presence of a thioether linkage in this compound introduces an additional potential coordination site. The sulfur atom of the thioether is a soft donor and would be expected to coordinate to soft metal ions. Thiophenophanes, which are macrocyclic compounds containing thiophene and thioether linkages, have been extensively studied for their coordination chemistry with a variety of metals, including copper, palladium, and platinum. scholaris.ca
The coordination of this compound to a metal center could lead to the formation of interesting coordination polymers or discrete metal complexes with potential applications in catalysis or materials science. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, could also affect the properties of the resulting metal complexes. The study of the coordination chemistry of this specific ligand could reveal novel structural motifs and reactivity patterns.
Future Directions and Emerging Research Areas for 2 4 Nitrophenyl Thio Thiophene
Exploration of Novel Synthetic Strategies
Key areas for exploration include:
Catalyst Development: The design of novel catalysts, including metal-free options, could lead to milder reaction conditions and improved yields for C-S coupling reactions. ntu.edu.sg
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher purity products and easier scalability.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve energy efficiency in the synthesis of thiophene (B33073) derivatives. nih.gov
One-Pot Reactions: Developing multi-component, one-pot procedures would streamline the synthesis process, making it more time and resource-efficient. researchgate.net
A promising, though less direct, multi-step synthetic approach involves the reduction of 2-(2-nitrovinyl)thiophene (B151962) derivatives to 2-(2-thienyl)ethylamine intermediates. google.com These intermediates can then be further functionalized. The reduction of the nitrovinyl group to an amine is typically achieved using boron-containing reducing agents like diborane (B8814927) or sodium borohydride (B1222165) with boron trifluoride etherate. google.com The subsequent conversion of the amine intermediate to a thioether derivative can be accomplished by reacting it with aryl thiols or halides under appropriate conditions.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of 2-[(4-Nitrophenyl)thio]thiophene is fundamental to its application. While standard spectroscopic methods like NMR and IR are routinely used, future research will likely employ more advanced techniques to gain deeper insights.
| Spectroscopic Technique | Information Gained |
| ¹H NMR | Provides information on the chemical environment of protons, with thiophene ring protons typically appearing in the δ 6.8–7.5 ppm range. |
| ¹³C NMR | Elucidates the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the C-S bond (stretch at 650–750 cm⁻¹) and the asymmetric/symmetric stretches of the NO₂ group (1520–1350 cm⁻¹). |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.net |
| X-ray Crystallography | Provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state. |
Future research could focus on:
Solid-State NMR: To study the structure and dynamics of the compound in its solid form.
Advanced Mass Spectrometry Techniques: To analyze complex mixtures and reaction intermediates.
In-situ Spectroscopy: To monitor reactions in real-time, providing valuable mechanistic information.
Refined Computational Modeling and Predictive Studies
Computational chemistry offers a powerful tool for understanding the electronic structure, reactivity, and potential applications of this compound. ntu.edu.sgresearchgate.net Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and predict the properties of related compounds. researchgate.net
Future computational studies could focus on:
Reaction Mechanism Elucidation: Detailed computational analysis of synthetic routes and chemical transformations to optimize reaction conditions and predict product outcomes. researchgate.net
Predictive Modeling for Materials Science: Using computational screening to identify derivatives of this compound with desirable electronic and optical properties for applications in functional materials.
Structure-Property Relationship Studies: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physical properties of novel derivatives.
Diversification of Applications in Functional Materials
The unique electronic properties of this compound, stemming from the interplay between the electron-donating thiophene ring and the electron-withdrawing nitrophenyl group, make it an attractive candidate for various functional materials. researchgate.netontosight.ai Organosulfur compounds, in general, are finding increasing use in materials science. ontosight.aibritannica.comacs.org
Emerging research in this area may include:
Organic Electronics: Investigating the potential of this compound and its polymers as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net The ability to tune the electronic properties by modifying the sulfur atom's oxidation state presents a valuable strategy. researchgate.net
Nonlinear Optical (NLO) Materials: Exploring the NLO properties of derivatives for applications in photonics and optoelectronics.
Sensors: Designing and synthesizing derivatives that can act as selective and sensitive chemical sensors for detecting specific analytes.
Covalent Organic Frameworks (COFs): Incorporating the this compound moiety into the structure of COFs to create materials with high porosity and functionality for applications such as gas storage and catalysis. nih.gov
Investigation of Structure-Reactivity Relationships in Novel Chemical Transformations
The reactivity of the this compound scaffold provides a platform for exploring novel chemical transformations. nih.govpharmaguideline.com The thiophene ring is known to undergo electrophilic substitution reactions, often with higher reactivity than benzene (B151609). nih.govwikipedia.org
Future research will likely focus on:
Oxidation and Reduction Reactions: Investigating the selective oxidation of the thioether to sulfoxides and sulfones, and the reduction of the nitro group to an amine, to access a wider range of functionalized derivatives. These transformations can significantly alter the compound's electronic properties and biological activity.
Cross-Coupling Reactions: Utilizing the thiophene ring as a platform for various cross-coupling reactions to synthesize more complex molecular architectures.
Thiol-Ene Reactions: Exploring the participation of the thioether in thiol-ene "click" reactions for applications in polymer chemistry and bioconjugation. chemrxiv.org
Metal-Complex Chemistry: Studying the coordination chemistry of this compound with various transition metals to develop new catalysts and functional materials. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-[(4-Nitrophenyl)thio]thiophene?
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A common approach is reacting a thiophene derivative bearing a leaving group (e.g., chlorine) with 4-nitrothiophenol under basic conditions. For example:
- Step 1: Activate the thiophene precursor (e.g., 2-chlorothiophene) with a catalyst such as CuI or Pd(PPh₃)₄ .
- Step 2: React with 4-nitrothiophenol in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm structure using NMR and mass spectrometry .
Key considerations: Optimize reaction time and temperature to avoid side products like disulfide formation.
Q. How should researchers characterize this compound experimentally?
Comprehensive characterization requires:
- Spectroscopy:
- Chromatography: Use HPLC with a C18 column to assess purity (>95% recommended) .
- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages to verify stoichiometry .
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to estimate reactivity and optoelectronic behavior .
- Electrostatic Potential (ESP): Map charge distribution to identify nucleophilic/electrophilic sites (e.g., sulfur in thiophene) .
- Thermodynamic Properties: Predict entropy (S°) and heat capacity (Cp°) for stability under experimental conditions .
Example computational parameters (from analogous studies):
| Parameter | Thiophene Derivative | Value (DFT) | Experimental | Reference |
|---|---|---|---|---|
| HOMO-LUMO Gap | 2-(2-Nitrovinyl)thiophene | 3.2 eV | - | |
| Cp° (298 K) | Thiophene | 73.5 J/mol·K | 73.1 J/mol·K |
Q. How to resolve contradictions in spectroscopic data during structural validation?
Contradictions (e.g., unexpected NMR shifts) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies:
- Purity Check: Re-run chromatography or recrystallize the compound .
- Multi-Technique Validation: Cross-verify with IR, mass spectrometry, and X-ray crystallography (if crystalline) .
- Solvent Effects: Repeat NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Case Study: A 2024 study on a similar thiophene derivative resolved conflicting NOE correlations by re-measuring 2D NMR (COSY, HSQC) in DMSO-d₆ .
Q. What strategies enhance the biological activity of thiophene derivatives like this compound?
Structure-Activity Relationship (SAR) optimization involves:
- Substituent Modification: Introduce electron-withdrawing groups (e.g., –NO₂) to improve binding to biological targets via π-π stacking .
- Bioisosteric Replacement: Replace the thiophene sulfur with selenium or oxygen to modulate lipophilicity .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. For example, a 2023 study showed IC₅₀ values of 0.5–3.9 µM for thiophene-chloroacetamide hybrids .
Hypothetical cytotoxicity data:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4b (analog) | HepG2 | 0.5 | |
| 4b + Sorafenib | HepG2 | 3.9 → 0.5 |
Q. How to design experiments for studying π-conjugation extension in this compound?
To assess conjugation effects (relevant for optoelectronics):
- UV-Vis Spectroscopy: Measure λₘₐₓ shifts in solvents of varying polarity. Increased conjugation redshifts absorption .
- Cyclic Voltammetry: Determine oxidation/reduction potentials to estimate HOMO-LUMO levels .
- Theoretical Modeling: Compare DFT-predicted absorption spectra with experimental data .
Example finding: Thieno[3,2-b]thiophene derivatives exhibit enhanced π-conjugation, with λₘₐₓ > 450 nm in chloroform .
Guidelines for Further Research:
- Database Utilization: Cross-reference spectral data with NIST Chemistry WebBook for validation .
- Synthetic Protocols: Adapt procedures from peer-reviewed journals (e.g., Bull. Chem. Soc. Ethiop.) to ensure reproducibility .
- Safety: Handle nitro-containing compounds in fume hoods due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
